molecular formula C15H19N5OS B15119649 N-{1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide

N-{1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide

Cat. No.: B15119649
M. Wt: 317.4 g/mol
InChI Key: YBANKIRISROEAP-UHFFFAOYSA-N
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Description

N-{1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a piperidine ring, and a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction.

    Attachment of the Cyclopropane Carboxamide Group: This step involves the reaction of the intermediate compound with cyclopropane carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-{1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide: shares structural similarities with other pyrimidine and piperidine derivatives.

    This compound: can be compared to compounds such as pyrimidine-based inhibitors or piperidine-containing drugs.

Uniqueness

  • The unique combination of the pyrimidine, piperidine, and cyclopropane carboxamide groups in this compound provides distinct chemical and biological properties.
  • This compound’s specific structure allows for targeted interactions with molecular targets, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C15H19N5OS

Molecular Weight

317.4 g/mol

IUPAC Name

N-[1-(5-cyano-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C15H19N5OS/c1-22-15-17-8-11(7-16)13(19-15)20-6-2-3-12(9-20)18-14(21)10-4-5-10/h8,10,12H,2-6,9H2,1H3,(H,18,21)

InChI Key

YBANKIRISROEAP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)N2CCCC(C2)NC(=O)C3CC3)C#N

Origin of Product

United States

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